molecular formula C12H16N2S B4995483 1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea

1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea

Cat. No.: B4995483
M. Wt: 220.34 g/mol
InChI Key: JMDSTTNKOWXAOV-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a thiourea group attached to a 2,3-dimethylphenyl ring and a prop-2-en-1-yl group.

Preparation Methods

The synthesis of 1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with an appropriate allylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Synthetic Route:

    Starting Materials: 2,3-Dimethylphenyl isothiocyanate and allylamine.

    Reaction Conditions: Reflux in an organic solvent (e.g., dichloromethane or toluene).

    Purification: Recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea group can undergo nucleophilic substitution reactions with halides to form substituted thioureas.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Halides.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted thioureas.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

1-(2,3-Dimethylphenyl)-3-prop-2-en-1-ylthiourea can be compared with other thiourea derivatives, such as:

    1-(2,3-Dimethylphenyl)-3-propylthiourea: Similar structure but with a propyl group instead of a prop-2-en-1-yl group.

    1-(2,3-Dimethylphenyl)-3-ethylthiourea: Similar structure but with an ethyl group instead of a prop-2-en-1-yl group.

    1-(2,3-Dimethylphenyl)-3-methylthiourea: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.

Uniqueness: The presence of the prop-2-en-1-yl group in this compound provides unique reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-4-8-13-12(15)14-11-7-5-6-9(2)10(11)3/h4-7H,1,8H2,2-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDSTTNKOWXAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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